REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[C:3](=[O:7])C(=O)C.[C:9]([Mg]Br)#[CH:10].[OH2:13].[CH2:14]1COC[CH2:15]1>>[OH:13][C:9]([CH3:10])([C:14]#[CH:15])[C:3]([N:2]([CH3:8])[CH3:1])=[O:7]
|
Name
|
|
Quantity
|
413 mg
|
Type
|
reactant
|
Smiles
|
CN(C(C(C)=O)=O)C
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resulting slurry concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was slurried in DCM (50 mL) with sonication for 5 min.
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
ADDITION
|
Details
|
re-suspension of the filter cake in water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting hazy solution re-extracted with DCM (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The DCM extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)N(C)C)(C#C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |